molecular formula C8H10N2O B1289193 2-(Aminomethyl)benzamide CAS No. 63056-17-7

2-(Aminomethyl)benzamide

Cat. No. B1289193
CAS RN: 63056-17-7
M. Wt: 150.18 g/mol
InChI Key: VZOQYVHEWHJIBG-UHFFFAOYSA-N
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Patent
US09024022B2

Procedure details

Weighed into a 50 ml round-bottomed flask were 25 mg (50 μmol) of N-(4-((2-amino-9H-purin-6-yloxy)methyl)benzyl)-4-((2,2,2-trifluoroacetamido)methyl)benzamide. 10 ml of methanol, 2 ml of an aqueous solution saturated with Na2CO3 and 4 ml of water were added. It was left stirring overnight at ambient temperature. The deprotection was monitored by HPLC on a Merck Lichrospher RP °18, 5 μm, 125×4.6 column with a gradient of acetonitrile in water containing 0.2% of trifluoroacetic acid.
Name
N-(4-((2-amino-9H-purin-6-yloxy)methyl)benzyl)-4-((2,2,2-trifluoroacetamido)methyl)benzamide
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
NC1N=C2C(N=CN2)=C(OCC2C=CC(C[NH:18][C:19](=[O:34])[C:20]3[CH:25]=[CH:24][C:23](CNC(=O)C(F)(F)F)=[CH:22][CH:21]=3)=CC=2)N=1.CO.C([O-])([O-])=O.[Na+].[Na+].FC(F)(F)C(O)=O.[C:52](#[N:54])C>O>[NH2:54][CH2:52][C:25]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:19]([NH2:18])=[O:34] |f:2.3.4|

Inputs

Step One
Name
N-(4-((2-amino-9H-purin-6-yloxy)methyl)benzyl)-4-((2,2,2-trifluoroacetamido)methyl)benzamide
Quantity
25 mg
Type
reactant
Smiles
NC1=NC(=C2N=CNC2=N1)OCC1=CC=C(CNC(C2=CC=C(C=C2)CNC(C(F)(F)F)=O)=O)C=C1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
aqueous solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Weighed into a 50 ml round-bottomed flask were
WAIT
Type
WAIT
Details
It was left

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NCC1=C(C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.